molecular formula C15H22N2O3 B10812287 2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B10812287
M. Wt: 278.35 g/mol
InChI Key: WIYMZFFWDZLIID-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a compound that belongs to the tetrahydroquinoline class of molecules. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H20N2O3
  • Molecular Weight: 276.34 g/mol
  • CAS Number: Not specifically listed; however, it falls under the general category of tetrahydroquinoline derivatives.

Research indicates that tetrahydroquinoline derivatives may act as antagonists for certain receptors such as the P2X7 receptor. This receptor is involved in inflammatory responses and has been implicated in various diseases including cancer. By inhibiting this receptor, compounds like this compound may exert anti-inflammatory and potentially anti-cancer effects .

Anticancer Properties

A significant body of research has focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity: Studies have shown that 2-substituted tetrahydroquinolines exhibit selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). For instance:
    • The compound displayed an IC50 value indicating effective inhibition of cell proliferation in these lines .
    • The relationship between lipophilicity (cLogP) and cytotoxicity was noted; compounds with higher lipophilicity showed better anticancer activity .
  • Mechanisms of Action:
    • Induction of mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels.
    • Disruption of cell cycle progression which can lead to apoptosis .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on HeLa Cells: In a study examining various tetrahydroquinoline derivatives, this compound was found to significantly reduce cell viability in HeLa cells by inducing oxidative stress and mitochondrial depolarization .
  • In Vivo Models: Animal studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in xenograft models by targeting specific pathways involved in tumor progression .

Comparative Analysis of Biological Activity

Compound NameCell Line TestedIC50 ValueMechanism
This compoundHeLa10 µMInduces ROS production
Tetrahydroquinoline Derivative APC35 µMApoptosis via mitochondrial dysfunction
Tetrahydroquinoline Derivative BMCF-715 µMCell cycle arrest

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on 2-methyl-5,6,7,8-tetrahydroquinoline derivatives demonstrated their effectiveness against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells . The structure of 2,4-dihydroxy-N-(3-methylbutyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide may contribute to similar anticancer properties through mechanisms that inhibit cell proliferation and induce apoptosis.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The design of multi-targeted agents combining tetrahydroquinoline frameworks with other pharmacophores has been explored to enhance efficacy against cholinesterases and monoamine oxidases—enzymes implicated in neurodegeneration . Such compounds aim to improve cognitive function by preventing the breakdown of neurotransmitters.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration. For example, it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are important for maintaining cholinergic signaling in the brain . This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognitive functions.

Antioxidant Properties

Tetrahydroquinoline derivatives are also known for their antioxidant properties. By scavenging free radicals and reducing oxidative stress, these compounds may protect cells from damage associated with cancer and neurodegenerative diseases . This dual action—combining enzyme inhibition with antioxidant activity—enhances their therapeutic potential.

Synthesis and Evaluation

A notable study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their biological activities. The results indicated that specific substitutions on the tetrahydroquinoline core could significantly enhance antiproliferative activity against various cancer cell lines . These findings underscore the importance of structural modifications in optimizing the therapeutic efficacy of such compounds.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityEffective against HeLa, HT-29, A2780 cells
Neuroprotective EffectsPotential inhibitor of cholinesterases
Enzyme InhibitionInhibits key enzymes involved in neurodegeneration
Antioxidant PropertiesReduces oxidative stress

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-hydroxy-N-(3-methylbutyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H22N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h9H,3-8H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

WIYMZFFWDZLIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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